molecular formula C20H21FN2O4 B12751617 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid CAS No. 83658-28-0

2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid

Cat. No.: B12751617
CAS No.: 83658-28-0
M. Wt: 372.4 g/mol
InChI Key: LBLDAQVFJZVNCD-UHFFFAOYSA-N
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Description

2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound features a fluorophenyl group attached to a dihydroisoquinoline moiety, which is further linked to an N-methylethanamine group The presence of oxalic acid as a counterion adds to its stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Core: The initial step involves the cyclization of a suitable precursor to form the dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a Friedel-Crafts acylation reaction. This step requires a Lewis acid catalyst such as aluminum chloride.

    N-Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a probe to study cellular processes and pathways.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine
  • **2-[1-(2-bromophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine
  • **2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine

Uniqueness

The uniqueness of 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more selective in its interactions with biological targets, potentially leading to better therapeutic profiles compared to its analogs with different substituents.

Properties

CAS No.

83658-28-0

Molecular Formula

C20H21FN2O4

Molecular Weight

372.4 g/mol

IUPAC Name

2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid

InChI

InChI=1S/C18H19FN2.C2H2O4/c1-20-11-10-14-12-13-6-2-3-7-15(13)18(21-14)16-8-4-5-9-17(16)19;3-1(4)2(5)6/h2-9,14,20H,10-12H2,1H3;(H,3,4)(H,5,6)

InChI Key

LBLDAQVFJZVNCD-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3F.C(=O)(C(=O)O)O

Origin of Product

United States

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